C-Quens

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

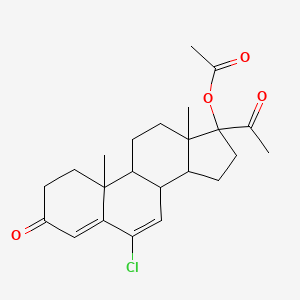

IUPAC Name |

(17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBJSIBWORFWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859315 | |

| Record name | 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of C-Quens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Quens was a sequential oral contraceptive agent that utilized a combination of an estrogen, mestranol, and a progestin, chlormadinone acetate, to prevent pregnancy. Unlike monophasic oral contraceptives which deliver a constant dose of both hormones throughout the cycle, sequential contraceptives aim to more closely mimic the natural hormonal fluctuations of the menstrual cycle. This is achieved by administering an estrogen-only phase followed by a combined estrogen and progestin phase. This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on the pharmacodynamics of its active components, their effects on the hypothalamic-pituitary-ovarian (HPO) axis, and the resultant physiological changes that contribute to its contraceptive efficacy.

Core Components and their Primary Roles

-

Mestranol: A synthetic estrogen that acts as a prodrug for ethinylestradiol, the biologically active form.[1][2][3] Its primary role in this compound is the suppression of follicle-stimulating hormone (FSH) secretion from the anterior pituitary gland.[1][4]

-

Chlormadinone Acetate (CMA): A potent synthetic progestin with antigonadotropic and antiandrogenic properties.[5][6][7][8] CMA's primary role is to inhibit the luteinizing hormone (LH) surge, thereby preventing ovulation. It also induces changes in the cervical mucus and endometrium that are unfavorable for conception.[5][6][9][10][11]

Mechanism of Action: A Multi-faceted Approach

The contraceptive effect of this compound is achieved through a coordinated series of actions on the female reproductive system, primarily mediated by the negative feedback mechanisms of its steroidal components on the HPO axis.

Inhibition of Ovulation

The central mechanism of action of this compound is the inhibition of ovulation. This is accomplished through the synergistic effects of mestranol and chlormadinone acetate on the hypothalamus and pituitary gland.

-

Follicular Phase (Estrogen-Only): During the initial phase of the this compound regimen, the administration of mestranol leads to its conversion to ethinylestradiol. Ethinylestradiol exerts negative feedback on the hypothalamus, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the secretion of FSH from the anterior pituitary.[1][4] The reduction in FSH levels prevents the development and maturation of ovarian follicles, thus inhibiting the selection of a dominant follicle.

-

Luteal Phase (Estrogen and Progestin): In the latter part of the cycle, the addition of chlormadinone acetate to the regimen introduces a potent progestogenic effect. CMA acts at both the hypothalamic and pituitary levels to suppress the mid-cycle surge of LH, which is the direct trigger for ovulation.[5][6] The combined presence of estrogen and progestin creates a powerful negative feedback loop that effectively prevents the release of a mature ovum.

Effects on Cervical Mucus

Chlormadinone acetate significantly alters the properties of cervical mucus, making it hostile to sperm penetration. Under the influence of CMA, the cervical mucus becomes thick, viscous, and scant, in contrast to the thin, watery, and abundant mucus characteristic of the periovulatory period.[5][6] This altered consistency physically impedes the transport of sperm through the cervical canal, reducing the likelihood of fertilization.

Effects on the Endometrium

The sequential administration of estrogen followed by a combination of estrogen and progestin in this compound leads to the development of an endometrium that is unreceptive to implantation. The initial estrogen-dominant phase promotes endometrial proliferation. However, the subsequent introduction of chlormadinone acetate induces premature secretory changes and eventual glandular atrophy.[9] This creates an asynchronous and inhospitable uterine lining, preventing the successful implantation of a blastocyst should fertilization occur.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics of the active components of this compound.

Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA)

| Receptor | Ligand | Ki (nM) |

| Progesterone Receptor | Chlormadinone Acetate | 2.5 |

| Androgen Receptor | Chlormadinone Acetate | 3.8 |

| Glucocorticoid Receptor | Chlormadinone Acetate | 16 |

Data sourced from studies on human receptors.

Table 2: Pharmacokinetic Equivalence of Mestranol

| Prodrug | Active Metabolite | Bioequivalent Dose |

| Mestranol | Ethinylestradiol | 50 µg mestranol is approximately bioequivalent to 35 µg ethinylestradiol |

Bioequivalence can vary based on the physiological endpoint measured.[6]

Table 3: Hormonal Suppression with a Sequential Regimen (Illustrative Data)

| Hormone | Baseline (Pre-treatment) | During Treatment |

| FSH (mIU/mL) | 5 - 20 | < 5 |

| LH (mIU/mL) | 5 - 20 (surge > 25) | < 5 (no surge) |

| Estradiol (pg/mL) | 25 - 350 | < 50 |

| Progesterone (ng/mL) | < 1 (follicular), > 5 (luteal) | < 1 |

Values are illustrative and can vary between individuals and specific assay methods. Data reflects the expected suppression of endogenous hormones during effective oral contraceptive use.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Steroid Receptor Affinity

Objective: To determine the binding affinity (Ki) of chlormadinone acetate for the progesterone, androgen, and glucocorticoid receptors.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates or purified recombinant human steroid receptors (progesterone, androgen, glucocorticoid).

-

Radioligand: Utilize a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-promegestone for the progesterone receptor).

-

Competition Assay:

-

In a multi-well plate, incubate a fixed concentration of the specific radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled chlormadinone acetate.

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of chlormadinone acetate.

-

Determine the IC50 value (the concentration of CMA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Protocol 2: Clinical Trial for Assessment of Ovulation Inhibition

Objective: To evaluate the efficacy of a sequential oral contraceptive in inhibiting ovulation.

Methodology:

-

Participant Selection: Recruit healthy, sexually active women with regular menstrual cycles and no contraindications to oral contraceptive use.

-

Study Design: A multi-cycle, open-label clinical trial.

-

Treatment Regimen: Administer the sequential oral contraceptive for a specified number of cycles (e.g., 3-6 cycles).

-

Ovarian Activity Assessment (Hoogland and Skouby Score):

-

Perform transvaginal ultrasonography at regular intervals throughout the treatment cycles to monitor follicular development and endometrial thickness.

-

Collect blood samples at corresponding time points for the measurement of serum levels of FSH, LH, estradiol, and progesterone.

-

Assign a Hoogland and Skouby score based on the combination of follicular size and hormone levels to assess the degree of ovarian suppression. A score indicating ovulation is considered a treatment failure.

-

-

Cervical Mucus Assessment:

-

Collect cervical mucus samples at mid-cycle during treatment.

-

Evaluate the viscosity and spinnbarkeit (stretchability) of the mucus.

-

-

Endometrial Assessment:

-

Measure endometrial thickness via transvaginal ultrasonography.

-

-

Data Analysis: Analyze the hormonal data, Hoogland and Skouby scores, cervical mucus characteristics, and endometrial thickness to determine the effectiveness of the contraceptive regimen in preventing ovulation and creating an unfavorable environment for conception.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Negative feedback of this compound components on the HPO axis.

Caption: Multi-pronged mechanism of contraceptive action of this compound.

Caption: Workflow for a clinical trial assessing ovulation inhibition.

Conclusion

The mechanism of action of the sequential oral contraceptive this compound is a sophisticated and multi-layered process that goes beyond simple ovulation inhibition. By leveraging the distinct and synergistic actions of mestranol and chlormadinone acetate, this compound effectively disrupts the normal cyclical function of the hypothalamic-pituitary-ovarian axis. This leads to the prevention of follicular development and ovulation, while simultaneously creating an environment in the cervix and uterus that is inhospitable to sperm and implantation. A thorough understanding of these intricate mechanisms is crucial for the continued development and refinement of hormonal contraceptive agents.

References

- 1. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human cervical mucus. II. Changes in viscoelasticity during the ovulatory menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Studying the Use of Oral Contraception: A Review of Measurement Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Rheology of human cervical mucus--with special reference to measurement of viscoelasticity using various rheometers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) The in Vitro Metabolism of Ethinyloestradiol, [research.amanote.com]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. The in vitro metabolism of ethinyloestradiol, mestranol and levonorgestrel by human jejunal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paper - Spinnbarkeit- A characteristic of cervical mucus - Embryology [embryology.med.unsw.edu.au]

An In-depth Technical Guide to the Chemical Composition of C-Quens®

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical composition of C-Quens, a sequential oral contraceptive first marketed in the 1960s. This document outlines the active pharmaceutical ingredients (APIs), their quantitative analysis, and probable excipients based on pharmaceutical practices of the era. Furthermore, it details the experimental protocols for the analysis of the active components and illustrates the key signaling pathways through which these components elicit their therapeutic effects.

Core Chemical Composition

This compound was a sequential oral contraceptive designed to mimic the natural hormonal fluctuations of the menstrual cycle. It consisted of two distinct tablet formulations administered in a specific order.

Active Pharmaceutical Ingredients (APIs)

The contraceptive efficacy of this compound was derived from the synergistic action of an estrogen, Mestranol , and a progestin, Chlormadinone Acetate .

-

Mestranol: A synthetic estrogen, it is the 3-methyl ether of ethinylestradiol. Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol, which is a potent agonist of the estrogen receptor.[1]

-

Chlormadinone Acetate: A synthetic progestin derived from 17α-hydroxyprogesterone. It acts as a potent agonist of the progesterone receptor and also exhibits anti-androgenic and anti-gonadotropic properties.[2][3]

Quantitative Composition

The sequential administration of this compound involved an initial phase of estrogen-only treatment followed by a combined estrogen and progestin phase.

| Tablet Type | Active Ingredient | Dosage | Administration Schedule |

| White Tablets | Mestranol | 80 mcg | 15 consecutive days |

| Peach Tablets | Mestranol | 80 mcg | 5 consecutive days |

| Chlormadinone Acetate | 2 mg | 5 consecutive days |

Table 1: Quantitative Composition of this compound Tablets

Pharmaceutical Excipients

While the exact formulation of this compound is not publicly available, the tablets likely contained a range of standard excipients common in oral solid dosage forms of that period to ensure tablet integrity, stability, and manufacturability.

| Excipient Category | Probable Excipients | Function |

| Diluents/Fillers | Lactose, Starch, Microcrystalline Cellulose | To increase the bulk of the tablet to a practical size for compression. |

| Binders | Acacia, Gelatin, Starch Paste | To impart cohesive qualities to the powdered material. |

| Disintegrants | Starch, Alginic Acid | To facilitate the breakup of the tablet after administration. |

| Lubricants | Magnesium Stearate, Stearic Acid | To prevent adhesion of the tablet material to the punches and dies during manufacturing. |

| Glidants | Talc, Colloidal Silicon Dioxide | To improve the flowability of the powder mixture. |

| Colorants | FD&C Dyes (e.g., for peach tablets) | For identification and aesthetic purposes. |

Table 2: Probable Excipients in this compound Tablets

Experimental Protocols

The quality control and analysis of this compound tablets would have involved several key experimental protocols to ensure the identity, purity, and potency of the active pharmaceutical ingredients.

Identification of Active Ingredients

Methodology: Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the crushed tablet powder is extracted with a suitable solvent (e.g., chloroform or methanol) to dissolve the active ingredients. The solvent is then evaporated to obtain a residue of the APIs.

-

Analysis: The infrared spectrum of the extracted residue is recorded using an IR spectrophotometer.

-

Confirmation: The resulting spectrum is compared with the reference spectra of authentic Mestranol and Chlormadinone Acetate standards. The presence of characteristic absorption bands corresponding to the functional groups of each API confirms their identity.

Quantitative Analysis of Active Ingredients

Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection[4]

This method allows for the simultaneous quantification of Mestranol and Chlormadinone Acetate.

-

Standard Preparation: Standard solutions of known concentrations of Mestranol and Chlormadinone Acetate are prepared in the mobile phase.

-

Sample Preparation: A specific number of tablets are accurately weighed and finely powdered. A portion of the powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered to remove insoluble excipients.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water in a suitable ratio.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: A UV detector set at a wavelength that allows for the detection of both compounds (e.g., around 210 nm or 280 nm).[4]

-

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

Quantification: The peak areas of Mestranol and Chlormadinone Acetate in the sample chromatogram are compared with the peak areas of the corresponding standards. The concentration of each API in the tablets is then calculated.

Signaling Pathways and Mechanism of Action

The contraceptive effect of this compound is achieved through the modulation of key hormonal signaling pathways by its active components.

Mestranol (as Ethinylestradiol) Signaling Pathway

Mestranol is metabolized to ethinylestradiol, which then acts as an agonist for the estrogen receptor (ER). This interaction initiates a cascade of events that ultimately leads to the inhibition of ovulation.

Caption: Mestranol to Ethinylestradiol Conversion and Estrogen Receptor Signaling Pathway.

Chlormadinone Acetate Signaling Pathway

Chlormadinone Acetate primarily acts on the progesterone receptor (PR), mimicking the effects of progesterone. This leads to changes in the endometrium and cervical mucus, further preventing pregnancy.[5]

Caption: Chlormadinone Acetate and Progesterone Receptor Signaling Pathway.

Integrated Contraceptive Action Workflow

The sequential administration of Mestranol and Chlormadinone Acetate results in a multi-faceted approach to contraception.

Caption: Workflow of this compound Sequential Contraceptive Action.

This technical guide provides a comprehensive overview of the chemical composition of this compound pills, intended for an audience of researchers and professionals in the field of drug development. The information presented is based on available scientific literature and historical data.

References

- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Half a century of the oral contraceptive pill: Historical review and view to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Original C-Quens Formulation: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original formulation of C-Quens, a sequential oral contraceptive first introduced in the 1960s. The document details its composition, mechanism of action, and the clinical data that supported its use, presented in a format tailored for scientific and research audiences.

Core Formulation and Dosing Regimen

This compound was a sequential oral contraceptive designed to mimic the natural hormonal fluctuations of the menstrual cycle. Its formulation consisted of two active pharmaceutical ingredients: mestranol, a synthetic estrogen, and chlormadinone acetate, a progestin.[1]

The administration of this compound followed a specific 20-day sequential regimen:

-

Days 1-15: One tablet containing 80 micrograms (mcg) of mestranol was taken daily.[1]

-

Days 16-20: One tablet containing a combination of 80 mcg of mestranol and 2 milligrams (mg) of chlormadinone acetate was taken daily.[1]

This sequential approach aimed to first suppress ovulation with estrogen alone and then induce a predictable withdrawal bleed by adding a progestin.[1]

Table 1: Original this compound Formulation and Dosing

| Treatment Phase | Active Ingredient(s) | Dosage | Duration |

| Estrogenic Phase | Mestranol | 80 mcg | 15 days |

| Progestational Phase | Mestranol + Chlormadinone Acetate | 80 mcg + 2 mg | 5 days |

Mechanism of Action

The contraceptive effect of this compound was achieved through the synergistic actions of its estrogen and progestin components on the hypothalamic-pituitary-ovarian (HPO) axis.

Mestranol , a prodrug of ethinylestradiol, primarily acts by suppressing the release of follicle-stimulating hormone (FSH) from the anterior pituitary. This inhibition of FSH prevents the development of ovarian follicles, thereby inhibiting ovulation.

Chlormadinone acetate , a potent progestin, exhibits several mechanisms of action. It suppresses the luteinizing hormone (LH) surge, which is the primary trigger for ovulation. Additionally, it alters the consistency of the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to make it unreceptive to implantation.

Signaling Pathways

The hormonal effects of this compound are mediated through the gonadotropin-releasing hormone (GnRH) signaling pathway. Mestranol and chlormadinone acetate exert negative feedback on the hypothalamus and pituitary gland, reducing the pulsatile release of GnRH and subsequently blunting the secretion of FSH and LH.

Clinical Efficacy and Safety Profile

Large-scale clinical trials were conducted to evaluate the efficacy and safety of the this compound sequential formulation. One major study involved 6,070 patients observed for a total of 82,085 cycles across 25 medical centers.[1]

Table 2: Clinical Efficacy and Cycle Control with Original this compound Formulation

| Parameter | Finding | Source |

| Contraceptive Efficacy | Virtually 100% effective when taken as directed. | [1] |

| Cycle Length (25-31 days) | 98.1% of cycles | [1] |

| Withdrawal Interval (2-5 days) | 80.1% of cycles | [1] |

| Duration of Flow (4-6 days) | 85.3% of therapeutic cycles | [1] |

Table 3: Incidence of Adverse Events in a Major Clinical Study of this compound

| Adverse Event | Average Incidence | Source |

| Breakthrough Bleeding | 1.9% | [1] |

| Nausea | 2.9% | [1] |

The study also noted a significant decrease in the incidence and severity of dysmenorrhea during treatment compared to pre-treatment levels.[1]

Experimental Protocols

While detailed protocols from the original clinical trials are not fully available in the public domain, the general methodology can be reconstructed from published studies and historical context.

Patient Population

-

Inclusion Criteria: Healthy, non-pregnant women of childbearing age with a history of regular menstrual cycles.

-

Exclusion Criteria: History of thromboembolic disorders, hormone-dependent cancers, liver disease, and undiagnosed abnormal vaginal bleeding.

Study Design and Workflow

The clinical evaluation of this compound followed a multi-center, open-label design.

References

The Rise and Fall of C-Quens: A Technical History of the First Sequential Oral Contraceptive

An In-depth Technical Guide for Researchers and Drug Development Professionals

The introduction of the first oral contraceptive in 1960 revolutionized women's health. In the years that followed, pharmaceutical companies sought to refine and improve upon this groundbreaking technology. One of the earliest innovations was the development of sequential oral contraceptives, designed to more closely mimic the natural hormonal fluctuations of the menstrual cycle. This guide provides a detailed technical history of C-Quens, the first sequential birth control pill to be marketed in the United States.

Introduction to this compound

This compound was a sequential oral contraceptive developed by Eli Lilly and Company, which was available in the United States from 1965 to 1971. It was the first of its kind to receive approval from the U.S. Food and Drug Administration (FDA). The regimen consisted of two different tablets taken in a specific order to regulate the menstrual cycle and prevent pregnancy.

The this compound package contained 15 tablets of an estrogen, mestranol (80 µg), followed by 5 tablets combining mestranol (80 µg) and a progestin, chlormadinone acetate (2 mg)[1]. This sequential approach aimed to provide a more "natural" cycle by first building up the endometrium with estrogen alone, followed by the addition of a progestin to induce secretory changes and allow for withdrawal bleeding upon cessation.

Mechanism of Action

The contraceptive effect of this compound was achieved through the synergistic actions of its two components, mestranol and chlormadinone acetate, on the hypothalamic-pituitary-ovarian (HPO) axis and the reproductive tract.

Mestranol: The Estrogenic Component

Mestranol is a synthetic estrogen that acts as a prodrug for ethinylestradiol, the most commonly used estrogen in oral contraceptives. In the liver, mestranol is demethylated to its active form, ethinylestradiol, which then exerts its biological effects[2].

The primary mechanism by which ethinylestradiol prevents ovulation is through the suppression of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. This, in turn, reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The suppression of the mid-cycle LH surge is critical for preventing the rupture of the ovarian follicle and the release of an egg.

Chlormadinone Acetate: The Progestogenic Component

Chlormadinone acetate is a potent synthetic progestin, a derivative of progesterone. Its primary contraceptive actions include:

-

Inhibition of Ovulation: Chlormadinone acetate also contributes to the suppression of the mid-cycle LH surge, reinforcing the ovulatory inhibition initiated by mestranol.

-

Endometrial Alterations: It induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.

-

Cervical Mucus Thickening: Chlormadinone acetate increases the viscosity of the cervical mucus, creating a barrier that is hostile to sperm penetration.

Beyond its progestogenic effects, chlormadinone acetate also exhibits antiandrogenic properties.

Signaling Pathways

The hormonal effects of mestranol (via ethinylestradiol) and chlormadinone acetate are mediated by their interaction with intracellular steroid hormone receptors.

Estrogen Receptor Signaling Pathway

The signaling pathway for mestranol, following its conversion to ethinylestradiol, is depicted below.

Progesterone Receptor Signaling Pathway

The signaling pathway for chlormadinone acetate is illustrated in the following diagram.

Clinical Efficacy and Safety

A large-scale clinical trial of a sequential oral contraceptive regimen identical to this compound provided significant data on its efficacy and safety profile. The study involved 6,070 women over 82,085 menstrual cycles[1].

Quantitative Clinical Trial Data

| Parameter | Result |

| Cycle Regularity | |

| Cycles of 25 to 31 days | 98.1%[1] |

| Withdrawal Bleeding | |

| Withdrawal interval of 2 to 5 days | 80.1%[1] |

| Duration of Flow | |

| Flow of 4 to 6 days | 85.3%[1] |

| Adverse Events | |

| Average incidence of breakthrough bleeding | 1.9%[1] |

| Average incidence of nausea | 2.9%[1] |

Experimental Protocol of a Representative Clinical Trial

Objective: To evaluate the contraceptive efficacy and safety of a sequential oral contraceptive regimen.

Study Design: A multi-center, open-label, long-term clinical trial.

Participant Population: Sexually active women of childbearing potential.

Inclusion Criteria (Likely):

-

Good general health.

-

Regular menstrual cycles prior to the study.

-

Agreement to use the study medication as the sole method of contraception.

Exclusion Criteria (Likely):

-

History of thromboembolic disorders.

-

Known or suspected estrogen-dependent neoplasia.

-

Liver dysfunction.

-

Undiagnosed abnormal genital bleeding.

Treatment Regimen:

-

One tablet of 80 µg mestranol daily for 15 days, starting on day 5 of the menstrual cycle.

-

One tablet containing 80 µg of mestranol and 2 mg of chlormadinone acetate daily for the next 5 days.

-

No medication for the following 7 days, during which withdrawal bleeding was expected.

Assessments:

-

Efficacy: Pregnancy rate was the primary efficacy endpoint, calculated as the number of pregnancies per 100 woman-years of use (Pearl Index).

-

Safety and Tolerability: Participants were monitored for adverse events, including breakthrough bleeding, nausea, and other common side effects of oral contraceptives. Cycle control parameters such as cycle length, duration of flow, and the interval to withdrawal bleeding were also recorded.

Preclinical Toxicology and Withdrawal from the Market

The eventual withdrawal of this compound from the market was prompted by findings from long-term preclinical toxicology studies in beagle dogs. These studies were part of a broader effort by the FDA to require more extensive safety testing for oral contraceptives, given their intended long-term use in healthy women[3].

Preclinical Study Findings in Beagle Dogs

Long-term studies (4 to 7 years) in beagle dogs administered various progestins, including chlormadinone acetate, revealed a significant incidence of mammary nodules[4][5].

| Finding | Description |

| Dosage | 10 to 25 times the projected human dose of chlormadinone acetate, often in combination with mestranol[4][6]. |

| Incidence of Nodules | A high incidence of mammary nodules was observed in the treated groups compared to controls[6]. |

| Histopathology | The nodules were classified as nodular hyperplasia, benign mixed mammary tumors, and in some cases, adenocarcinoma with metastases[4]. One study reported that of 172 beagle dogs administered oral contraceptive steroids for 5-7 years, 114 developed mammary nodules. Of the 925 nodules examined, 3.6% were malignant tumors[6]. |

| Time to Onset | Palpable nodules were first observed after approximately 16 months of treatment with chlormadinone acetate[4]. |

It is important to note that the relevance of these findings in beagle dogs to human risk was, and remains, a subject of scientific debate. The beagle dog is known to have a unique sensitivity to the mammary tumorigenic effects of progestins.

Experimental Protocol of a Representative Preclinical Toxicology Study

Based on published reports, a representative protocol for these long-term toxicology studies in beagle dogs can be outlined[4][5].

Objective: To assess the long-term toxicity of chlormadinone acetate, alone and in combination with mestranol.

Animal Model: Purebred female beagle dogs, typically 6-12 months of age at the start of the study.

Study Design: A long-term (e.g., 4-7 years) oral toxicity study with control and multiple dose groups.

Treatment Groups:

-

Control group (vehicle only).

-

Low-dose group (e.g., a multiple of the human therapeutic dose).

-

High-dose group (e.g., a higher multiple of the human therapeutic dose, such as 25x).

-

Groups may have included chlormadinone acetate alone and in combination with mestranol.

Administration: Daily oral administration of the test compounds.

Assessments:

-

Clinical Observations: Regular monitoring for signs of toxicity, including changes in body weight, food consumption, and general health.

-

Palpation: Regular physical examination, including palpation of the mammary glands for the presence of nodules.

-

Hematology and Clinical Chemistry: Periodic blood sampling to assess for systemic toxicity.

-

Necropsy and Histopathology: At the end of the study, or upon interim sacrifice, a full necropsy was performed. Tissues, with a particular focus on the mammary glands, were collected for histopathological examination.

Drug Development and Approval Workflow (1960s)

The development and approval of a new oral contraceptive in the 1960s followed a general pathway from preclinical research to clinical trials, culminating in a New Drug Application (NDA) to the FDA. The process was less formalized than today's phased clinical trial system but involved similar fundamental steps.

Conclusion

This compound holds a significant place in the history of contraception as the first sequential oral contraceptive in the United States. Its development represented an effort to create a more physiological approach to hormonal birth control. While its clinical performance in terms of efficacy and short-term side effects was comparable to other oral contraceptives of its time, the long-term toxicology findings in beagle dogs ultimately led to its withdrawal from the market. The story of this compound highlights the evolving understanding of the safety of hormonal contraceptives and the critical role of preclinical toxicology in drug development. The data and methodologies from this era continue to inform the development and regulation of hormonal therapies today.

References

- 1. Sequential Therapy to Achieve Anovulatory Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mestranol - Wikipedia [en.wikipedia.org]

- 3. Regulation and Contraceptive Development - Developing New Contraceptives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mammary nodules in dogs during four years' treatment with megestrol acetate or chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A four-year evaluation of the chronic toxicity of megestrol acetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammary nodules in beagle dogs administered investigational oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Mestranol and Chlormadinone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of mestranol and chlormadinone acetate, two synthetic steroid hormones with significant applications in hormonal contraception and therapy. The document details their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize them.

Mestranol

Mestranol is a synthetic estrogen that has been a component of many combination oral contraceptives.[1][2] It is the 3-methyl ether of ethinylestradiol and functions as a biologically inactive prodrug.[1][3]

Mechanism of Action

Mestranol exerts its estrogenic effects after being converted to its active metabolite, ethinylestradiol.[3][4] This conversion primarily occurs in the liver through O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[5] The conversion efficiency of mestranol to ethinylestradiol is approximately 70%; for instance, 50 µg of mestranol is pharmacokinetically bioequivalent to 35 µg of ethinylestradiol.[1]

Ethinylestradiol, the active form, is a potent agonist of the estrogen receptors (ERα and ERβ).[2][3] Upon entering target cells, it binds to these receptors, which are located in various tissues including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.[3][6] This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects. The primary contraceptive action of the estrogen component in oral contraceptives is to suppress the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn prevents the development of ovarian follicles.[3]

References

- 1. Mestranol - Wikipedia [en.wikipedia.org]

- 2. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mestranol - Humanitas.net [humanitas.net]

C-Quens: A Technical Review of a First-Generation Sequential Oral Contraceptive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and subsequent withdrawal of C-Quens, a first-generation sequential oral contraceptive. The information is compiled to serve as a technical resource, presenting available data, representative experimental methodologies from the era, and the biological pathways central to its function.

Executive Summary

This compound was a sequential oral contraceptive pill developed by Eli Lilly and Company and marketed in the mid-1960s. It represented an early approach to hormonal contraception, utilizing an estrogen-only phase followed by a combined estrogen-progestin phase to mimic the natural menstrual cycle. The active components were the estrogen mestranol and the progestin chlormadinone acetate. While effective in preventing pregnancy, the sequential nature of this compound, particularly the initial period of unopposed estrogen, was later associated with an increased risk of endometrial cancer. This significant safety concern led to its withdrawal from the market in the early 1970s, paving the way for the widespread adoption of lower-dose combined oral contraceptives that offer a protective effect against this malignancy. This document details the available scientific and historical data on this compound, from its chemical components to its clinical implications.

Development and Regulatory Timeline

The development of this compound is situated within the broader context of the rapid evolution of hormonal contraceptives in the mid-20th century. Following the landmark approval of the first combined oral contraceptive, Enovid, in 1960, pharmaceutical companies explored different dosing strategies, leading to the advent of sequential pills.

| Milestone | Date | Description |

| Discovery of Mestranol | 1956 | Mestranol, a synthetic estrogen and a prodrug of ethinylestradiol, was first synthesized. It became the estrogenic component in many of the first oral contraceptives[1]. |

| Discovery of Chlormadinone Acetate | 1959 | Chlormadinone acetate (CMA), a potent synthetic progestin, was discovered[2]. |

| First Oral Contraceptive Approval | 1960 | The FDA approved Enovid, the first combined oral contraceptive, for contraceptive use in the United States[3]. |

| Marketing of this compound | c. 1965 | Eli Lilly & Co. began marketing this compound, one of the first sequential oral contraceptives[4]. |

| Withdrawal from Market | c. 1971 | This compound was withdrawn from the U.S. market amid growing concerns over the association between sequential oral contraceptives and an increased risk of endometrial cancer[5]. |

Formulation and Dosing Regimen

This compound was designed as a sequential therapy. The packaging consisted of a 20-day treatment cycle.

| Component | Dosage | Pill Count | Phase |

| Mestranol | 80 mcg | 15 | Estrogen-only (Follicular Phase Mimic) |

| Mestranol + Chlormadinone Acetate | 80 mcg + 2 mg | 5 | Estrogen + Progestin (Luteal Phase Mimic) |

| Table based on formulation data from a 1960s product advertisement[6]. |

Mechanism of Action and Signaling Pathways

The contraceptive effect of this compound was achieved through the synergistic and sequential actions of its estrogenic and progestogenic components, primarily by inhibiting ovulation.

4.1 Estrogenic Action (Mestranol) Mestranol, after being metabolized in the liver to its active form, ethinylestradiol, acts on the hypothalamus and pituitary gland. It suppresses the release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Follicle-Stimulating Hormone (FSH). This inhibition of FSH prevents the development of a dominant ovarian follicle, thus inhibiting ovulation.

4.2 Progestogenic Action (Chlormadinone Acetate) Chlormadinone acetate suppresses the mid-cycle surge of Luteinizing Hormone (LH), which is the direct trigger for ovulation. Furthermore, it alters the endometrium, making it unreceptive to implantation, and thickens the cervical mucus, creating a barrier to sperm penetration[2][7].

Signaling Pathway Diagrams

References

- 1. Oral contraceptive use by formulation and endometrial cancer risk among women born in 1947–1964: The Nurses’ Health Study II, a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral contraceptives and endometrial cancer: do other risk factors modify the association? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eli Lilly CEO History: From Colonel to Ricks [historyoasis.com]

- 4. The effects of chlormadinone and mestranol on the formation of mammary tumours in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A history of... Eli Lilly & Co | pharmaphorum [pharmaphorum.com]

- 6. Oral contraceptives and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of oral contraceptives and risk of endometrial cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Data on C-Quens Sequential Pills: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical data available for C-Quens, a sequential oral contraceptive. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of the drug's efficacy, safety profile, and mechanism of action based on foundational clinical studies.

Core Clinical Data

This compound was a sequential oral contraceptive pill containing mestranol and chlormadinone acetate. The standard regimen consisted of 15 tablets of 80 mcg mestranol, followed by 5 tablets containing a combination of 80 mcg mestranol and 2 mg chlormadinone acetate[1][2]. The primary mechanism of sequential oral contraceptives is the inhibition of ovulation by estrogen, with the addition of a progestin in the latter part of the cycle to ensure endometrial stability and predictable withdrawal bleeding[1].

Contraceptive Efficacy and Cycle Control

A significant clinical trial involving 6,070 patients over 82,085 cycles demonstrated high contraceptive effectiveness, with the regimen being "virtually 100% effective when taken as directed"[1]. While a precise Pearl Index for this compound from this specific study is not provided in the available literature, data from other studies on oral contraceptives containing chlormadinone acetate can offer some context. For instance, a pooled analysis of non-interventional trials on a combined oral contraceptive with 2 mg chlormadinone acetate and 0.03 mg ethinylestradiol showed a practical Pearl Index of 0.34 and a theoretical Pearl Index of 0.08[3].

The large-scale study on the sequential regimen of mestranol and chlormadinone acetate also provided detailed data on cycle control, as summarized in the table below.

| Parameter | Finding |

| Cycle Regularity | 98.1% of cycles were 25 to 31 days long[1]. |

| Withdrawal Interval | 80.1% of cycles had a withdrawal interval of 2 to 5 days[1]. |

| Duration of Flow | 85.3% of therapeutic cycles had a flow duration of 4 to 6 days[1]. |

Adverse Events

The incidence of side effects in the major clinical trial of this sequential oral contraceptive was reported to be infrequent and diminished as therapy continued[1]. The most commonly reported adverse events are detailed in the following table.

| Adverse Event | Average Incidence |

| Breakthrough Bleeding | 1.9%[1]. |

| Nausea | 2.9%[1]. |

Experimental Protocols

Study of Endometrial Effects of Chlormadinone Acetate

A key study investigated the progestational effect of chlormadinone acetate on the endometrium in postmenopausal women. The detailed methodology provides valuable insight into the experimental design of early clinical research on this compound.

Objective: To assess the endometrial response to orally administered chlormadinone acetate compared to injectable progesterone.

Study Population: 10 healthy postmenopausal women (1-2 years post-menopause).

Methodology:

-

Initial Priming: All participants received a treatment cycle of chlormadinone-mestranol to induce withdrawal bleeding.

-

Estrogen Priming: On the 5th day of bleeding, all subjects were administered 80 mcg of mestranol daily for 10 days to proliferate the endometrium.

-

Group Allocation: On the 11th day, the women were divided into two groups:

-

Group A (Control): Received daily intramuscular injections of 100 mg progesterone.

-

Group B (Investigational): Received daily oral doses of 5 mg chlormadinone acetate.

-

-

Dose Escalation: Within each group, one patient received a single dose, a second patient received two consecutive daily doses, and so on, up to five consecutive daily doses.

-

Assessment: Endometrial biopsies were performed 24 hours after the final dose for each patient to evaluate the histological changes in the endometrium.

Results Summary: The study concluded that oral chlormadinone acetate had a greater and more rapid progestational effect on the endometrium compared to injectable progesterone. Secretory changes in the endometrium were observed with lower cumulative doses and fewer days of administration of chlormadinone acetate.

Mechanism of Action & Signaling Pathways

The contraceptive effect of this compound is achieved through the distinct actions of its two components, mestranol and chlormadinone acetate, on the hypothalamic-pituitary-ovarian (HPO) axis and the reproductive tract.

Mestranol: Estrogenic Component

Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol[4]. Ethinylestradiol acts as a potent agonist of the estrogen receptor. Its primary contraceptive action is the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn prevents the development of ovarian follicles[4]. This negative feedback on the hypothalamus and pituitary gland disrupts the normal hormonal cascade that leads to ovulation.

Chlormadinone Acetate: Progestogenic Component

Chlormadinone acetate (CMA) is a potent synthetic progestin with several key actions. It is a strong agonist of the progesterone receptor[5][6]. By activating progesterone receptors, CMA induces negative feedback on the hypothalamus and pituitary, suppressing the secretion of gonadotropins, particularly the luteinizing hormone (LH) surge, which is the primary trigger for ovulation[5][6]. Additionally, CMA has antiandrogenic properties, acting as a partial antagonist at the androgen receptor and inhibiting the enzyme 5-alpha-reductase[5][6][7]. In the context of this compound, its primary role is to stabilize the endometrium for a controlled withdrawal bleed and to provide additional contraceptive security by thickening cervical mucus and altering the endometrial lining to be unreceptive to implantation[5].

Experimental Workflow for Endometrial Assessment

The experimental protocol for assessing the endometrial effects of chlormadinone acetate can be visualized as a clear workflow.

References

- 1. Sequential therapy to achieve anovulatory cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. The efficacy and safety of an oral contraceptive containing chlormadinone acetate: results of a pooled analysis of noninterventional trials in adult and adolescent women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of C-Quens Active Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Quens was a sequential oral contraceptive containing the estrogen mestranol and the progestin chlormadinone acetate. Understanding the pharmacokinetic profiles of these active ingredients is crucial for assessing their efficacy and safety, and for the development of new hormonal therapies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of mestranol and chlormadinone acetate, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacokinetics of Mestranol

Mestranol is a synthetic estrogen that functions as a prodrug for its active metabolite, ethinylestradiol. Its pharmacokinetic properties are largely influenced by its conversion to this more potent estrogen.

Quantitative Pharmacokinetic Data for Mestranol

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% of a 50 µg oral dose is bioequivalent to a 35 µg dose of ethinylestradiol. | [1][2] |

| Time to Peak (Tmax) | Not specified for mestranol, but peak plasma concentrations of its active metabolite, ethinylestradiol, are reached within 1-2 hours. | |

| Plasma Protein Binding | Highly bound to plasma proteins. | |

| Metabolism | Primarily hepatic O-demethylation to ethinylestradiol, catalyzed by CYP2C9. | [3] |

| Elimination Half-life | Variable and not well-defined for mestranol itself. The half-life of its active metabolite, ethinylestradiol, is approximately 6-20 hours. | [4][5] |

| Excretion | Primarily as metabolites in urine and feces. | [5] |

Pharmacokinetics of Chlormadinone Acetate

Chlormadinone acetate is a synthetic progestin with a well-characterized pharmacokinetic profile.

Quantitative Pharmacokinetic Data for Chlormadinone Acetate

| Parameter | Value (Single Dose) | Value (Multiple Doses) | Reference(s) |

| Bioavailability | High | High | |

| Time to Peak (Tmax) | ~1-2 hours | ~1-2 hours | [6] |

| Maximum Concentration (Cmax) | ~1.1 ng/mL | ~1.8 ng/mL | |

| Area Under the Curve (AUC) | Not specified | Not specified | |

| Plasma Protein Binding | >95% (primarily to albumin) | >95% (primarily to albumin) | |

| Metabolism | Hepatic (reduction, hydroxylation, deacetylation) | Hepatic (reduction, hydroxylation, deacetylation) | [6] |

| Elimination Half-life | ~34-39 hours | ~80 hours | [6] |

| Excretion | Approximately 33% in urine and 40% in feces as metabolites. | Approximately 33% in urine and 40% in feces as metabolites. | [6] |

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through clinical studies involving healthy female volunteers. The following outlines a typical experimental design.

Study Design for Pharmacokinetic Assessment

A common approach involves an open-label, single- and multiple-dose study.

-

Participants: Healthy, non-smoking female volunteers of reproductive age with a normal body mass index and no contraindications for oral contraceptive use.[7][8] Participants typically undergo a screening process including a physical examination and clinical laboratory tests.

-

Dosing Regimen:

-

Single-Dose Phase: Administration of a single oral dose of the contraceptive tablet.

-

Multiple-Dose Phase: Daily administration of the contraceptive tablet for a full 21-day cycle.[8]

-

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration. Typical sampling schedules include pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose for the single-dose phase. During the multiple-dose phase, samples are often taken before the last dose and at the same time points thereafter.

-

Sample Analysis: Plasma concentrations of the active ingredients and their metabolites are determined using validated analytical methods.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Mestranol

The analysis of mestranol (as ethinylestradiol) in plasma often requires derivatization to improve its volatility and detection by GC-MS.

-

Sample Preparation:

-

Liquid-liquid extraction of the plasma sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate) to isolate the steroids.

-

Evaporation of the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

The analytes are separated based on their boiling points and retention times.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized ethinylestradiol.

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chlormadinone Acetate

LC-MS/MS offers high sensitivity and specificity for the direct analysis of chlormadinone acetate in plasma without the need for derivatization.

-

Sample Preparation:

-

Protein precipitation is performed by adding a solvent like acetonitrile to the plasma sample to remove proteins.

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatograph.

-

Separation is achieved on a reverse-phase column (e.g., a C18 column) using a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (such as acetonitrile or methanol).[10][11]

-

The eluent is introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of chlormadinone acetate is selected and fragmented, and a specific product ion is monitored for quantification.[10][11]

-

Signaling and Metabolic Pathways

Mestranol Metabolism

Mestranol is a prodrug that undergoes O-demethylation in the liver to form its active metabolite, ethinylestradiol. This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[3] Ethinylestradiol is then further metabolized through hydroxylation and conjugation.

Caption: Metabolic conversion of mestranol to ethinylestradiol.

Chlormadinone Acetate Metabolism

Chlormadinone acetate is extensively metabolized in the liver through several pathways, including reduction, hydroxylation, and deacetylation. Key metabolites include 3α-hydroxy-chlormadinone acetate and 3β-hydroxy-chlormadinone acetate.[6]

Caption: Major metabolic pathways of chlormadinone acetate.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral contraceptive.

Caption: General workflow for a pharmacokinetic study.

References

- 1. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ethynyloestradiol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. archives.ijper.org [archives.ijper.org]

Technical Guide: Hormonal Effects of C-Quens on the Menstrual Cycle

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-Quens was a sequential oral contraceptive designed to mimic the hormonal fluctuations of a natural menstrual cycle. Its regimen consisted of two phases: an initial estrogen-only phase followed by a combined estrogen-progestin phase.

-

Composition:

-

Phase 1 (15 days): Mestranol (80 mcg), an estrogen.

-

Phase 2 (5 days): Mestranol (80 mcg) and Chlormadinone Acetate (2 mg), a progestin.[1]

-

The primary mechanism of action for this compound, like other hormonal contraceptives, is the suppression of ovulation through negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.[2][3]

Mechanism of Action: Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression

The administration of exogenous estrogen and progestin disrupts the normal cyclic hormonal interplay that governs the menstrual cycle.

-

Estrogenic Action (Mestranol): The initial 15 days of unopposed estrogen (mestranol) suppresses the secretion of Follicle-Stimulating Hormone (FSH) from the anterior pituitary. This prevents the selection and maturation of a dominant ovarian follicle.

-

Progestogenic Action (Chlormadinone Acetate): The addition of chlormadinone acetate in the second phase, along with continued estrogen, suppresses the Luteinizing Hormone (LH) surge, which is the ultimate trigger for ovulation.[2] Chlormadinone acetate exerts a strong anti-gonadotropic effect via this negative feedback mechanism.[4]

This combined action ensures an anovulatory cycle. The suppression of gonadotropins (FSH and LH) by oral contraceptives is a well-established direct effect.[2][5]

Signaling Pathway Diagram

Caption: Negative feedback of this compound on the Hypothalamic-Pituitary-Ovarian (HPO) axis.

Quantitative Hormonal Effects

While specific datasets for this compound are scarce, the expected effects on key reproductive hormones are well-understood from studies on sequential and combined oral contraceptives.

Effects on Gonadotropins (FSH & LH)

The primary contraceptive effect is achieved by suppressing pituitary gonadotropins, which prevents follicular development and ovulation.[2] Studies on various oral contraceptives consistently show that both baseline and peak levels of FSH and LH are significantly depressed.[2][5][6]

Table 1: Expected Effects on Pituitary Gonadotropins

| Hormone | Phase of this compound Cycle | Expected Effect | Mechanism |

|---|---|---|---|

| FSH | Days 1-20 (Active Pills) | Markedly Suppressed | Negative feedback from Mestranol. |

| LH | Days 1-20 (Active Pills) | Mid-cycle surge is abolished. | Negative feedback from Mestranol and Chlormadinone Acetate. |

Effects on Ovarian Hormones (Estradiol & Progesterone)

As a direct consequence of inhibited follicular development and anovulation, the endogenous production of ovarian steroid hormones is suppressed.

Table 2: Expected Effects on Ovarian Hormones

| Hormone | Phase of this compound Cycle | Expected Effect | Mechanism |

|---|---|---|---|

| Estradiol | Days 1-20 (Active Pills) | Endogenous production suppressed. | Lack of follicular development due to FSH suppression.[2] |

| Progesterone | Days 1-20 (Active Pills) | Luteal phase rise is absent. | Anovulation prevents corpus luteum formation.[2][7] |

Effects on the Endometrium

The sequential nature of this compound was intended to produce a more "physiological" effect on the endometrium compared to combined pills.

-

Proliferative Phase (Days 1-15): Unopposed mestranol stimulates the proliferation and thickening of the endometrium, mimicking the natural follicular phase.

-

Secretory Transformation (Days 16-20): The addition of chlormadinone acetate induces a transformation of the proliferative endometrium into a secretory state, similar to the natural luteal phase.[8]

-

Withdrawal Bleeding (Pill-Free Interval): Cessation of hormone intake leads to the breakdown and shedding of the prepared endometrium, resulting in a predictable withdrawal bleed.[9]

However, long-term use of sequential oral contraceptives has been associated with changes in endometrial histology, including glandular atrophy and, in some historical cases with other formulations, an increased risk of hyperplasia.[10][11]

Experimental Protocols

The following describes a generalized protocol for evaluating the hormonal and endometrial effects of a sequential oral contraceptive, based on methodologies cited in related literature.[12][13]

Study Design

-

Type: A prospective, open-label clinical trial.

-

Participants: Healthy, eumenorrheic female volunteers with no contraindications for oral contraceptive use.

-

Duration: A minimum of three cycles: one baseline (pre-treatment) control cycle, followed by two treatment cycles.

Methodology

-

Hormonal Profiling:

-

Sample Collection: Collect serum or plasma samples daily, or at minimum every 2-3 days, throughout the baseline and treatment cycles.

-

Analytes: Measure concentrations of LH, FSH, Estradiol (E2), and Progesterone.

-

Assay Method: Radioimmunoassay (RIA) or more modern methods like Chemiluminescent Immunoassay (CLIA) would be used to quantify hormone levels.

-

-

Assessment of Ovulation:

-

Primary Endpoint: Absence of a mid-cycle LH surge and suppression of luteal phase progesterone levels (e.g., <3 ng/mL).

-

Corroborative Evidence: Ultrasound monitoring to confirm the absence of dominant follicle development and subsequent ovulation.

-

-

Endometrial Assessment:

-

Procedure: Perform an endometrial biopsy during the late "luteal" phase of the baseline cycle and the second treatment cycle (e.g., between days 18-20 of the pill pack).

-

Analysis: Histological examination of the tissue to assess for proliferative, secretory, or atrophic changes and to rule out abnormal histology.[14][15]

-

Experimental Workflow Diagram

Caption: Generalized workflow for clinical evaluation of a sequential oral contraceptive.

Conclusion

This compound, through its sequential administration of mestranol and chlormadinone acetate, effectively inhibits ovulation by suppressing the secretion of FSH and LH. This action prevents the natural cyclical development of ovarian follicles and the subsequent production of endogenous estrogen and progesterone. The hormonal regimen imposes a controlled cycle on the endometrium, leading to predictable withdrawal bleeding. While designed to be more physiological, the fundamental mechanism relies on the potent negative feedback of its exogenous steroids on the HPO axis, a hallmark of all combined hormonal contraceptives.

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. droracle.ai [droracle.ai]

- 3. Effects of the Menstrual Cycle and Hormonal Contraceptive Use on Metabolic Outcomes, Strength Performance, and Recovery: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors affecting pituitary gonadotropin function in users of oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serum levels of FSH, LH, estradiol-17 beta and progesterone following the administration of a combined oral contraceptive containing 20 micrograms ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENDOMETRIAL HISTOLOGY AND VAGINAL CYTOLOGY DURING ORAL CONTRACEPTION WITH SEQUENTIAL ESTROGEN AND PROGESTIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Menstrual impact of contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histology of the endometrium in long-term use of a sequential oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jogi.co.in [jogi.co.in]

- 12. The mechanism of action of a normophasic oral contraceptive 'Fysioquens' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the mechanism of action of continuous microdose quingestanol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. suvida.in [suvida.in]

- 15. Endometrial safety of an oral contraceptive containing estradiol valerate and dienogest - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of C-Quens: An In-depth Regulatory History with the FDA

A pioneering sequential oral contraceptive, C-Quens, journeyed from a promising introduction in the mid-1960s to a voluntary market withdrawal in the early 1970s. Its story, intertwined with a burgeoning awareness of the potential risks of hormonal contraceptives, offers a compelling case study in drug regulation and the evolving landscape of pharmaceutical safety. This technical guide delves into the regulatory history of this compound, examining the available data from its clinical trials, the pivotal animal studies that precipitated its discontinuation, and the broader scientific and public health context of its time.

Introduction to this compound: A Sequential Approach to Oral Contraception

This compound, manufactured by Eli Lilly and Company, was a first-generation sequential oral contraceptive. It was marketed in the United States from 1965 to 1971.[1] Unlike the combination oral contraceptives that delivered a constant dose of estrogen and progestin, this compound followed a sequential regimen. This involved an initial phase of estrogen-only pills followed by a shorter phase of combined estrogen and progestin, aiming to more closely mimic the natural menstrual cycle. The active ingredients in this compound were mestranol (an estrogen) and chlormadinone acetate (a progestin).

Pre-Market Approval and Early Clinical Data

A 1971 court case, Whittington v. Eli Lilly and Company, revealed that clinical trials and post-approval monitoring of this compound did not demonstrate 100% efficacy in preventing conception.[2] This acknowledgment underscores the inherent limitations of early oral contraceptives.

The table below summarizes the formulation of this compound, based on available product information from that era.

| Component | Hormone | Dosage | Number of Tablets |

| Phase 1 | Mestranol | 80 mcg | 15 |

| Phase 2 | Mestranol and Chlormadinone Acetate | 80 mcg / 2 mg | 5 |

The Turning Point: Mammary Nodules in Beagle Dogs

The pivotal event that led to the discontinuation of this compound was the emergence of concerning findings from long-term toxicity studies in beagle dogs. These studies, designed to assess the safety of oral contraceptive steroids over extended periods, revealed the development of mammary nodules in dogs administered certain progestin-mestranol combinations.[1]

While the detailed protocols of these specific studies on this compound are not publicly accessible, a 1972 publication in the Journal of the National Cancer Institute detailed similar findings with other investigational oral contraceptive steroids in beagles. This research highlighted a strong association between certain progestin-mestranol combinations and mammary neoplasia in this animal model.[1] The study noted that most of the contraceptive-related mammary nodules developed in dogs receiving the combination of a progestin and mestranol at doses 10 or 25 times the proposed human dosage.[1]

The following workflow illustrates the general process of such long-term animal toxicity studies:

Caption: General workflow for long-term animal toxicity studies.

These findings in beagles, a species known to be particularly sensitive to the hormonal effects on mammary tissue, raised significant safety concerns.

Voluntary Withdrawal and the FDA's Position

In 1971, Eli Lilly and Company voluntarily withdrew this compound from the U.S. market.[1] This decision was a direct consequence of the findings in the beagle dog studies. While the withdrawal was initiated by the manufacturer, it occurred within a climate of heightened scrutiny by the FDA and the public regarding the safety of oral contraceptives.

The early 1970s were marked by the influential "Nelson Pill Hearings" in the U.S. Senate, which brought to light concerns about the side effects of birth control pills, including the risk of thromboembolism.[3] Although this compound was not the primary focus of these hearings, the general atmosphere of caution undoubtedly influenced regulatory and corporate decisions.

Furthermore, by the mid-1970s, the FDA took action to remove all sequential oral contraceptives from the market due to an emerging link between their use and an increased risk of endometrial cancer.[4] A 1977 report from The Washington Post noted that the FDA had forced the removal of sequential oral contraceptives, which were being used by up to 1 million women at the time, because of this cancer risk. While this compound was already off the market by then, this later regulatory action against the entire class of sequential contraceptives provides important context for the safety concerns surrounding their mechanism of action.

The signaling pathway below illustrates the proposed mechanism by which unopposed estrogen, a characteristic of the initial phase of sequential contraceptives, could potentially increase the risk of endometrial hyperplasia and cancer.

Caption: Estrogen's effect on endometrial cells.

Post-Marketing Surveillance and Adverse Event Reporting

The FDA's oversight of drug safety continues after a product is marketed through post-marketing surveillance and the reporting of adverse events.[5] For this compound, any such reports submitted between 1965 and 1971 would have been a factor in the ongoing assessment of its risk-benefit profile. However, specific, publicly available data on the adverse events reported for this compound during its time on the market are scarce. The focus of its withdrawal was primarily the preclinical animal data rather than an accumulation of specific adverse event reports in humans, although the broader concerns about oral contraceptives were certainly present.

Conclusion: A Legacy of Precaution

The regulatory history of this compound serves as a significant marker in the history of hormonal contraception and drug safety. Its withdrawal, prompted by preclinical findings in an animal model, highlights the principle of erring on the side of caution in the face of potential long-term risks. The subsequent removal of all sequential oral contraceptives due to cancer concerns further validated the cautious approach. The story of this compound underscores the critical role of long-term safety studies, the importance of post-marketing surveillance, and the dynamic nature of the FDA's regulatory process in responding to new scientific evidence to protect public health.

References

- 1. Mammary nodules in beagle dogs administered investigational oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. law.justia.com [law.justia.com]

- 3. A Timeline of Contraception | American Experience | Official Site | PBS [pbs.org]

- 4. Letter: Sequential oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Postmarketing Adverse Event Reporting Compliance Program | FDA [fda.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Mestranol in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol, a synthetic estrogen, is the 3-methyl ether prodrug of ethinyl estradiol.[1] Upon administration, it undergoes demethylation in the liver to its biologically active form, ethinyl estradiol, which then exerts its estrogenic effects.[1][2] Monitoring the levels of mestranol and its active metabolite in various tissues is crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug formulations. This document provides detailed application notes and protocols for the analytical detection of mestranol in tissue samples, focusing on modern chromatographic and immunoassay techniques.

Signaling Pathway of Mestranol's Active Metabolite

Mestranol's biological activity is mediated through its active metabolite, ethinyl estradiol, which acts as an estrogen receptor (ER) agonist.[3][4] The binding of ethinyl estradiol to estrogen receptors (ERα and ERβ) in the cell nucleus initiates a signaling cascade that modulates gene expression.[5][6] This interaction leads to the recruitment of co-activators or co-repressors to the estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[6] This process ultimately results in the physiological and pharmacological effects associated with estrogens.[2]

Caption: Mestranol is converted to ethinyl estradiol, which binds to estrogen receptors, modulating gene transcription.

Analytical Methods for Mestranol Detection in Tissue

The quantitative analysis of mestranol in complex biological matrices like tissue requires highly sensitive and specific analytical methods. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Radioimmunoassay (RIA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, specificity, and throughput.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for the LC-MS/MS analysis of mestranol in tissue samples.

Detailed Protocol: LC-MS/MS for Mestranol and Ethinyl Estradiol in Adipose Tissue

This protocol is adapted from methodologies for similar steroid hormones in fatty tissues.[7]

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Weigh approximately 100 mg of homogenized adipose tissue into a polypropylene tube.

-

Add an internal standard solution (e.g., deuterated mestranol and ethinyl estradiol).

-

Perform lipid extraction using a suitable organic solvent mixture (e.g., hexane:ethyl acetate).

-

The extract is then subjected to Solid-Phase Extraction (SPE) for cleanup. A polymeric reversed-phase sorbent is often effective.[8]

-

Condition the SPE cartridge (e.g., 30 mg, 1 mL) with methanol followed by water.[9]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge sequentially with water and a low percentage of methanol in water to remove interferences.[9]